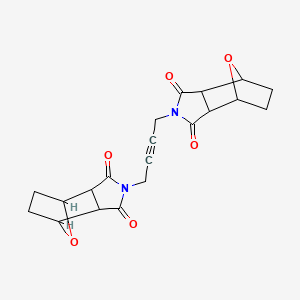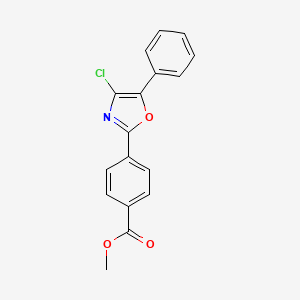
Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate is a heterocyclic compound that contains an oxazole ring The oxazole ring is a five-membered ring with one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminophenyl ketone in the presence of a base, followed by esterification with methanol . The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic ring.
科学研究应用
Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
相似化合物的比较
Similar Compounds
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate: This compound has a similar structure but with a carboxylate group instead of a benzoate group.
4-Chloro-5-phenyl-1,3-oxazole-2-carboxylic acid: Another similar compound with a carboxylic acid group.
Uniqueness
Methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzoate group can also affect its solubility and interaction with other molecules.
属性
CAS 编号 |
75127-25-2 |
|---|---|
分子式 |
C17H12ClNO3 |
分子量 |
313.7 g/mol |
IUPAC 名称 |
methyl 4-(4-chloro-5-phenyl-1,3-oxazol-2-yl)benzoate |
InChI |
InChI=1S/C17H12ClNO3/c1-21-17(20)13-9-7-12(8-10-13)16-19-15(18)14(22-16)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI 键 |
LZFUJUILTZACRC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
phosphanium bromide](/img/structure/B14452939.png)
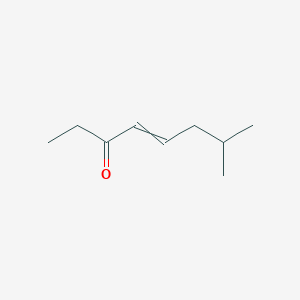
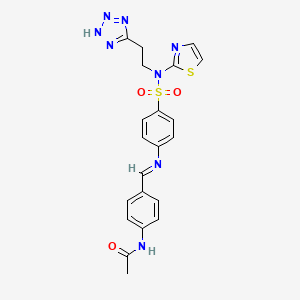
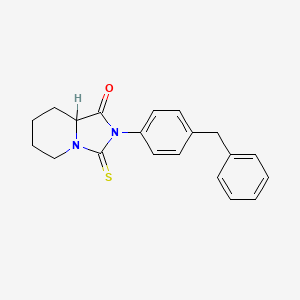
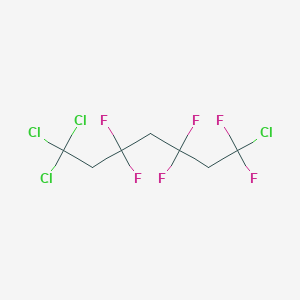
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14452964.png)
![2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione](/img/structure/B14452982.png)
![N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide](/img/structure/B14452983.png)
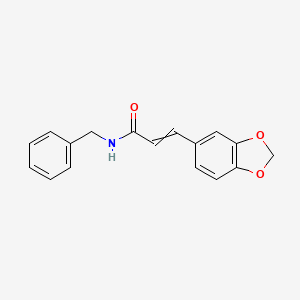
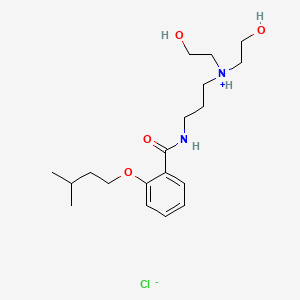

![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)
